2,2,2-trifluoro-N-(4-phenylpyrrolidin-3-yl)acetamide
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Overview
Description
2,2,2-Trifluoro-N-(4-phenylpyrrolidin-3-yl)acetamide is a chemical compound with the molecular formula C12H13F3N2O It is characterized by the presence of a trifluoromethyl group, a phenyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-(4-phenylpyrrolidin-3-yl)acetamide typically involves the reaction of 4-phenylpyrrolidine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-(4-phenylpyrrolidin-3-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
2,2,2-Trifluoro-N-(4-phenylpyrrolidin-3-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-(4-phenylpyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group and the pyrrolidine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-N-(4-methyl-pyridin-2-yl)-acetamide
- 2,2,2-Trifluoro-N-(6-fluoro-2-nitro-pyridin-3-yl)-acetamide
Uniqueness
2,2,2-Trifluoro-N-(4-phenylpyrrolidin-3-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the phenyl and pyrrolidine rings contribute to its binding interactions and overall activity.
Properties
Molecular Formula |
C12H13F3N2O |
---|---|
Molecular Weight |
258.24 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-(4-phenylpyrrolidin-3-yl)acetamide |
InChI |
InChI=1S/C12H13F3N2O/c13-12(14,15)11(18)17-10-7-16-6-9(10)8-4-2-1-3-5-8/h1-5,9-10,16H,6-7H2,(H,17,18) |
InChI Key |
YFHIIRBVIAFCMB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1)NC(=O)C(F)(F)F)C2=CC=CC=C2 |
Origin of Product |
United States |
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